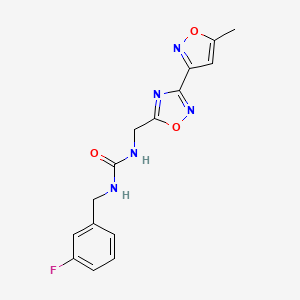

1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5O3/c1-9-5-12(20-23-9)14-19-13(24-21-14)8-18-15(22)17-7-10-3-2-4-11(16)6-10/h2-6H,7-8H2,1H3,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWUTBSXBKXSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that incorporates both a urea moiety and an oxadiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H13FN4O3 |

| Molecular Weight | 328.30 g/mol |

| CAS Number | 1040664-56-9 |

This compound features a fluorobenzyl group and a methylisoxazole substituent linked through an oxadiazole ring, which contributes to its biological activity.

Antimicrobial Activity

Compounds containing the oxadiazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant activity against various bacterial strains. For instance:

- Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MIC values as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .

This suggests that the oxadiazole ring enhances the antimicrobial efficacy of the compound.

Antitubercular Activity

The compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis. Studies have demonstrated that derivatives with similar structural features possess excellent metabolic stability and bioavailability. For example, a related compound exhibited a half-life () of 1.63 hours and a peak concentration () of 2503.25 ng/mL in plasma .

Anti-inflammatory and Analgesic Properties

Research has indicated that compounds with the oxadiazole scaffold also possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit certain inflammatory pathways, making them potential candidates for pain management therapies .

Case Studies

Several studies highlight the biological activities of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study by Mermer et al. (2019) synthesized hybrid compounds incorporating oxadiazole and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated strong antibacterial effects comparable to standard treatments .

- Antitubercular Research : Dhumal et al. (2016) reported on the synthesis of oxadiazole derivatives that inhibited Mycobacterium bovis BCG in both active and dormant states, emphasizing the potential for developing new tuberculosis treatments .

The biological activity of this compound is believed to arise from several mechanisms:

- Enzyme Inhibition : The oxadiazole ring can interact with bacterial enzymes crucial for cell wall synthesis, leading to cell lysis.

- Receptor Modulation : Compounds with urea linkages may influence receptor pathways involved in inflammation and pain perception.

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea are compared below with key analogs identified in the literature.

Structural Analogues of Urea-Oxadiazole Derivatives

Compound 14 (1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea)

- Structural Features : Biphenyl urea linked to a pyrrolidinyl-oxadiazole scaffold with a phenyl substituent.

- Key Differences : Lacks fluorobenzyl and methylisoxazole groups; instead, it incorporates a biphenyl system and pyrrolidine ring.

- Implications: The biphenyl group may enhance π-π stacking interactions but could reduce solubility compared to the fluorobenzyl group in the target compound.

1-(3-Bromophenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea

- Structural Features : Urea core connected to a bromophenyl group and a hydroxymethylphenyl substituent.

- Key Differences : Replaces oxadiazole with a simpler hydroxymethylphenyl group; bromine introduces steric bulk and higher hydrophobicity.

- Implications : Bromine’s electron-withdrawing effects may alter electronic properties compared to fluorine, while the absence of oxadiazole limits hydrogen-bonding capacity .

2-[5-Fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol

- Structural Features: Fluoro-substituted phenyl ring linked to a thiophene-oxadiazole system and ethanol side chain.

- Key Differences: Thiophene replaces methylisoxazole; ethanol improves solubility but may reduce membrane permeability.

Comparative Analysis of Physicochemical Properties

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea?

The synthesis typically involves three key steps:

Oxadiazole Ring Formation : Cyclization of a carboxylic acid derivative (e.g., 5-methylisoxazole-3-carboxylic acid) with a hydrazide under dehydrating conditions using reagents like POCl₃ or acetic anhydride .

Benzyl-Oxadiazole Coupling : The oxadiazole intermediate is coupled to a 3-fluorobenzyl halide via nucleophilic substitution, often in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .

Urea Moiety Introduction : Reaction of the intermediate with an isocyanate (e.g., 3-fluorobenzyl isocyanate) to form the urea linkage. Solvent choice (e.g., THF or DCM) and temperature control are critical for yield optimization .

Advanced: How can reaction conditions be optimized to minimize impurities during oxadiazole ring formation?

- Catalyst Screening : Test alternatives to POCl₃ (e.g., T3P® or EDC) to reduce side reactions.

- Solvent Optimization : Use dichloroethane instead of acetic anhydride for better solubility and lower byproduct formation .

- Purification Strategies : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity oxadiazole intermediates .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity (e.g., fluorobenzyl CH₂ protons at δ 4.5–5.0 ppm, urea NH signals at δ 6.5–7.0 ppm) .

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole C=N absorption (~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ~422.1 Da) .

Advanced: How can contradictory NMR data (e.g., unexpected splitting) be resolved during structural analysis?

- Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria in the urea moiety) by acquiring spectra at 25°C and 60°C .

- 2D Experiments : Use HSQC and HMBC to correlate ambiguous protons with carbon signals and confirm long-range couplings .

- Comparative Analysis : Cross-reference with analogs (e.g., chlorobenzyl derivatives in ) to identify substituent-specific shifts.

Basic: What in vitro assays are commonly used to evaluate this compound’s biological activity?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced: What strategies can elucidate the mechanism of action if initial bioactivity data is inconclusive?

- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing 3-fluorobenzyl with 3-methoxyphenyl ) to identify critical pharmacophores.

- Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., COX-2 or EGFR) .

- Proteomics : Perform affinity purification followed by LC-MS/MS to identify interacting proteins in cell lysates .

Advanced: How should researchers address discrepancies in reported bioactivity (e.g., conflicting IC₅₀ values)?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Impurity Profiling : Analyze batch purity via HPLC; bioactive impurities (e.g., hydrolyzed urea derivatives) may skew results .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., oxadiazole-urea hybrids in ) to contextualize activity ranges.

Advanced: What methodologies support structure-activity relationship (SAR) studies for this compound?

Systematic Substituent Variation : Replace the 5-methylisoxazole with other heterocycles (e.g., thiophene in ) and assess activity changes.

Physicochemical Profiling : Measure logP (via shake-flask) and solubility to correlate hydrophobicity with membrane permeability .

Pharmacokinetic Screening : Conduct in vitro metabolic stability assays (e.g., liver microsomes) to prioritize derivatives with favorable ADME properties .

Basic: How can researchers assess the compound’s stability under experimental conditions?

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and storage recommendations .

Advanced: What computational tools predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability over 100 ns trajectories .

- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area) to forecast activity against new targets .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with minor structural changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.